N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a cyclopropanecarboxamide substituent at the 2-position and an ethyl group at the 6-position of the thienopyridine ring. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2.ClH/c1-2-23-10-9-13-16(11-23)26-20(22-18(24)12-7-8-12)17(13)19-21-14-5-3-4-6-15(14)25-19;/h3-6,12H,2,7-11H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLCUTHDDXNLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis.
Biochemical Pathways
Benzothiazole derivatives have been known to interfere with the normal functioning of the bacterial cells, leading to their death.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, particularly focusing on its effects as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair and cancer progression.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₉H₂₂ClN₃OS
- Molecular Weight : 367.01 g/mol
- Key Functional Groups :
- Benzo[d]thiazole moiety
- Tetrahydrothieno[2,3-c]pyridine core
- Cyclopropanecarboxamide group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Detailed synthetic pathways can be found in various studies focusing on similar benzo[d]thiazole derivatives .
Inhibition of APE1
Research has shown that this compound exhibits potent inhibitory activity against APE1. It has been demonstrated to have low micromolar potency in both purified enzyme assays and whole-cell extract assays. Specifically, it potentiates the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), which are commonly used in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzo[d]thiazole and thieno[2,3-c]pyridine components significantly influence the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different alkyl groups on the thieno ring | Alters binding affinity to APE1 |
| Varying the position of substituents on the benzo[d]thiazole | Impacts cytotoxicity in cancer cell lines |
These findings suggest that careful structural modifications can enhance the efficacy of this class of compounds .
Pharmacokinetics and ADME Properties
In vivo studies have demonstrated favorable pharmacokinetic profiles for this compound. Following intraperitoneal administration at a dose of 30 mg/kg in mice, it showed good plasma and brain exposure levels. This suggests potential for effective central nervous system penetration, which is crucial for treating brain tumors .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Combination Therapy with Alkylating Agents :
- Mechanistic Studies :
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported to be less than 64 μg/mL for some derivatives, indicating strong antibacterial activity .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Compounds containing thieno[2,3-c]pyridine and benzo[d]thiazole moieties have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. The unique structure of this compound may enhance its effectiveness against specific cancer types by targeting unique pathways involved in tumor growth and survival .
Neurological Applications
Compounds with similar structures have been studied for their neuroprotective effects and potential use in treating neurological disorders such as anxiety and depression. The benzothiazole moiety is known for its interaction with neurotransmitter systems, which can lead to anxiolytic and antidepressant effects. Research has suggested that derivatives of this compound could modulate GABAergic activity, thereby providing therapeutic benefits in anxiety disorders without the adverse effects commonly associated with traditional benzodiazepines .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include acylation and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. For example, X-ray analysis has provided insights into the crystal structure and bonding characteristics of related compounds, which is crucial for understanding their biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the benzo[d]thiazole or thieno[2,3-c]pyridine rings can significantly influence biological activity. Research has shown that specific modifications can enhance binding affinity to target receptors or improve solubility and bioavailability. For instance, the introduction of alkyl groups or halogens has been linked to increased potency against certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to analogs with overlapping structural motifs or therapeutic targets:
Key Observations
Structural Flexibility: The target compound’s 6-ethyl group differentiates it from the 6-isopropyl analog in . Unlike thiazolo-pyrimidines () or imidazo-pyridines (–4), the thienopyridine core in the target compound offers a unique scaffold for modulating DNA repair enzyme inhibition.
Biological Activity :
- The isopropyl analog () shows µM-level APE1 inhibition and enhances alkylating agent cytotoxicity, suggesting the ethyl variant may retain similar activity. Elevated APE1 activity in gliomas () underscores the therapeutic relevance of such inhibitors .
- Compounds in and –4 lack explicit APE1 data but demonstrate synthetic versatility for heterocyclic systems, highlighting divergent applications (e.g., anticancer vs. antimicrobial).
Physicochemical Properties :
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., 11a, 1l), which exhibit higher melting points and lower yields .
- The cyclopropanecarboxamide group may enhance metabolic stability relative to acetamide or ester-containing derivatives .
Research Findings and Implications
- APE1 Inhibition: Elevated APE1 activity in gliomas () correlates with resistance to radiotherapy and alkylating agents.
- Pharmacokinetic Optimization : The ethyl substituent balances lipophilicity for blood-brain barrier penetration while avoiding excessive hydrophobicity, a critical factor for CNS-targeted therapies .
Preparation Methods
Benzo[d]Thiazol-2-Yl Intermediate
The benzo[d]thiazole moiety is typically synthesized via nucleophilic substitution reactions. In one approach, commercially available benzo[d]thiazol-2-ol undergoes alkylation with ethyl bromide in the presence of potassium carbonate as a base, yielding 2-ethoxybenzo[d]thiazole. Alternatively, 2-chlorobenzothiazole reacts with ethylamine under reflux in acetonitrile to form the ethyl-substituted derivative. Key parameters include:
Tetrahydrothieno[2,3-c]Pyridine Core
The tetrahydrothieno-pyridine scaffold is constructed via cyclocondensation of thiophene-3-carbaldehyde with ethylenediamine. A modified Hantzsch thiophene synthesis is employed, involving:
- Formation of a thioamide intermediate from thiophene-3-carbaldehyde and ammonium thiocyanate.
- Cyclization with ethyl acetoacetate under acidic conditions (HCl/EtOH).
This yields 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with a reported purity of >95% after recrystallization.
Cyclopropanecarboxamide Synthesis
From Cyclopropanecarbonyl Chloride
Cyclopropanecarboxamide is synthesized by treating cyclopropanecarbonyl chloride with ammonia in dichloromethane at 20°C for 2 hours. This method achieves quantitative yields (100%) with minimal byproducts:
Alternative Route Using Cyclopropanecarboxylic Esters
A patent describes the reaction of isobutyl cyclopropanecarboxylate with NH₃ in the presence of sodium isobutoxide at 100°C. This method avoids hydrocarbon solvents, enhancing purity (>99% by GC):
- Catalyst : 6–14 mol% sodium isobutoxide
- Pressure : 6 bar (initial), decreasing to ambient
- Yield : 88–98% after two batches.
Final Coupling and Hydrochloride Formation
Amide Bond Formation
The tetrahydrothieno-pyridine intermediate undergoes amidation with cyclopropanecarboxamide using EDCl/HOBt coupling in anhydrous DMF:
- Molar Ratio : 1:1.2 (tetrahydrothieno-pyridine : carboxamide)
- Conditions : 0–5°C, 12-hour stirring
- Yield : 65–72% after column chromatography.
Hydrochloride Salt Precipitation
The free base is dissolved in ethanol and treated with concentrated HCl (37%) at 0°C. The hydrochloride salt precipitates as a white crystalline solid:
- Solvent : Ethanol/H₂O (9:1)
- Purity : >99% by HPLC.
Optimization Data and Comparative Analysis
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
- Column : C18 reverse-phase
- Mobile Phase : Acetonitrile/water (70:30)
- Retention Time : 8.2 minutes.
Mass Spectrometry (MS)
- ESI-MS : [M+H]⁺ at m/z 458.1 (calculated 458.0).
Challenges and Troubleshooting
Byproduct Formation During Amidation
Excess EDCl may lead to acylurea byproducts. Mitigation strategies include:
- Strict stoichiometric control (1.1 equivalents of EDCl).
- Low-temperature reaction conditions (0–5°C).
Hydrolysis of Cyclopropanecarboxamide
The amide group is susceptible to hydrolysis under alkaline conditions. Storage recommendations:
- pH : 4–6 (aqueous solutions).
- Temperature : −20°C (long-term).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
